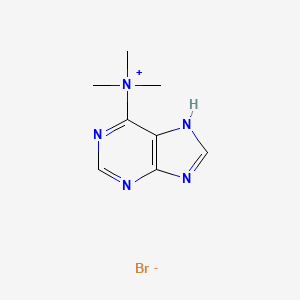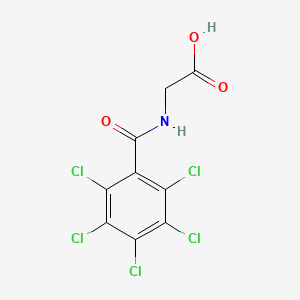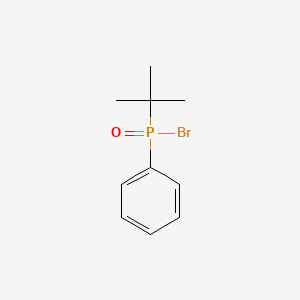
N,N,N-Trimethyl-7H-purin-6-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-7H-purin-6-aminium bromide is a chemical compound with the molecular formula C8H12N5Br It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-7H-purin-6-aminium bromide typically involves the methylation of purine derivatives. One common method is the reaction of 7H-purin-6-amine with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-7H-purin-6-aminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine N-oxides, while reduction can produce dihydropurine derivatives.
Applications De Recherche Scientifique
N,N,N-Trimethyl-7H-purin-6-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their functions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-7H-purin-6-aminium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,9-Trimethyladenine: A similar compound with a different substitution pattern on the purine ring.
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Another bromide derivative with a different alkyl chain length.
Uniqueness
N,N,N-Trimethyl-7H-purin-6-aminium bromide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of nucleic acids and their interactions.
Propriétés
| 113270-44-3 | |
Formule moléculaire |
C8H12BrN5 |
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
trimethyl(7H-purin-6-yl)azanium;bromide |
InChI |
InChI=1S/C8H12N5.BrH/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8;/h4-5H,1-3H3,(H,9,10,11,12);1H/q+1;/p-1 |
Clé InChI |
JDRGOCAWLKIXEO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=NC=NC2=C1NC=N2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)


![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/no-structure.png)


acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)


